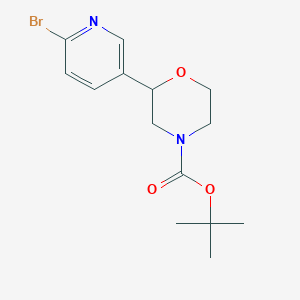

Tert-butyl 2-(6-bromopyridin-3-YL)morpholine-4-carboxylate

CAS No.:

Cat. No.: VC15839627

Molecular Formula: C14H19BrN2O3

Molecular Weight: 343.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19BrN2O3 |

|---|---|

| Molecular Weight | 343.22 g/mol |

| IUPAC Name | tert-butyl 2-(6-bromopyridin-3-yl)morpholine-4-carboxylate |

| Standard InChI | InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(18)17-6-7-19-11(9-17)10-4-5-12(15)16-8-10/h4-5,8,11H,6-7,9H2,1-3H3 |

| Standard InChI Key | IOYRATFUWAQTQF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCOC(C1)C2=CN=C(C=C2)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) substituted at the 2-position with a 6-bromopyridin-3-yl group. The morpholine nitrogen is further functionalized with a tert-butoxycarbonyl (Boc) protecting group . Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl 2-(6-bromopyridin-3-yl)morpholine-4-carboxylate |

| SMILES | CC(C)(C)OC(=O)N1CCOC(C1)C2=CN=C(C=C2)Br |

| InChIKey | IOYRATFUWAQTQF-UHFFFAOYSA-N |

The bromine atom at the pyridine ring’s 6-position enhances electrophilicity, facilitating nucleophilic substitution reactions .

Physical and Spectral Characteristics

While experimental data on melting/boiling points remain limited, spectroscopic analyses provide critical insights:

-

Nuclear Magnetic Resonance (NMR):

-

Mass Spectrometry (MS):

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis typically involves multi-step protocols to assemble the morpholine-pyridine framework:

Step 1: Formation of the Morpholine Core

A common approach condenses 6-bromonicotinic acid derivatives with ethylene oxide or glycols under acidic conditions to form the morpholine ring .

Step 2: Boc Protection

The morpholine nitrogen is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine and a catalyst such as 4-dimethylaminopyridine (DMAP) . For example, a reported procedure achieved a 97% yield by reacting 6-bromo-3,4-dihydro-2H-pyrido[3,2-b] oxazine with Boc anhydride in dichloromethane at 40°C .

Step 3: Purification

Column chromatography (e.g., petroleum ether/ethyl acetate gradients) isolates the product with >95% purity .

Analytical Validation

-

High-Performance Liquid Chromatography (HPLC): Purity assessments often use reverse-phase HPLC with UV detection at 254 nm.

-

X-ray Crystallography: While no crystal structure is publicly available, analogous compounds confirm the chair conformation of the morpholine ring .

Comparative Analysis with Related Compounds

The compound’s bioactivity stems from its unique substitution pattern. Comparisons with derivatives highlight structure-activity relationships:

The target compound’s 6-bromo-3-pyridinyl group optimizes steric and electronic interactions with DNP’s active site, explaining its superior potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume